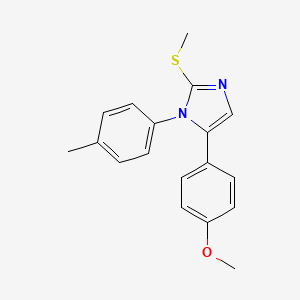

5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1-(4-methylphenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-13-4-8-15(9-5-13)20-17(12-19-18(20)22-3)14-6-10-16(21-2)11-7-14/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLJYUWSBBMURZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The structural formula can be represented as follows:

This configuration includes:

- A methoxyphenyl group (4-methoxyphenyl),

- A methylthio group,

- A p-tolyl group.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition for related imidazole derivatives is documented in studies as follows:

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 (E. coli) |

| 5b | 11 (P. aeruginosa) |

| 5c | 20 (B. subtilis) |

| 5d | 11 (B. megaterium) |

| Streptomycin | 28 (E. coli) |

These results suggest that the compound could possess similar antimicrobial efficacy, warranting further investigation into its potential as an antibacterial agent .

Antiviral Activity

Imidazole derivatives have also been explored for their antiviral properties. A study on related compounds demonstrated effective inhibition of viral replication in vitro, particularly against Hepatitis C virus (HCV). The IC50 values for these compounds ranged from 31.9 μM to 32.2 μM, indicating promising antiviral activity . The mechanism typically involves the inhibition of viral polymerases, which are crucial for viral replication.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or viral replication.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and proliferation.

Study on Antimicrobial Efficacy

A comparative study involving various imidazole derivatives highlighted the potential of this compound in inhibiting microbial growth. The findings indicated that modifications in substituent groups significantly affect the antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future synthesis of more effective derivatives .

Research on Antiviral Properties

In another investigation focused on antiviral activities, researchers synthesized several imidazole derivatives and tested their efficacy against HCV. The results showed that specific substitutions enhanced antiviral activity, leading to the hypothesis that the presence of both methoxy and methylthio groups could synergistically improve bioactivity .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole. For instance, it has been reported to exhibit significant inhibitory effects against various cancer cell lines, including HeLa and A549 cells. The compound's mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- IC50 Values : The compound has shown IC50 values below 5 µM against human cancer cell lines, indicating strong cytotoxic activity .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been evaluated as an inhibitor of lipoxygenase (ALOX15), which is implicated in inflammatory processes and cancer development.

- Inhibitory Potency : The compound demonstrated varying inhibitory potencies with IC50 values significantly lower than those of reference compounds in enzyme assays .

Case Study: Anticancer Activity

A study conducted by Pirol et al. evaluated the anticancer activity of various imidazole derivatives, including this compound. The study reported that this compound effectively inhibited the proliferation of several cancer cell lines with promising results, suggesting its potential as a lead compound for further development .

Case Study: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound against ALOX15. Molecular docking studies revealed that it occupies critical active sites, potentially leading to significant therapeutic effects in diseases characterized by inflammation and cancer .

Data Table

The following table summarizes key findings related to this compound:

| Property | Value/Description |

|---|---|

| Chemical Structure | This compound |

| Anticancer Activity (IC50) | < 5 µM against HeLa, A549 cell lines |

| Enzyme Target | ALOX15 |

| Synthesis Method | Nucleophilic substitution, cycloaddition |

| Relevant Studies | Pirol et al., enzyme inhibition studies |

Chemical Reactions Analysis

Oxidation Reactions

The methylthio group undergoes selective oxidation, forming sulfoxides or sulfones under controlled conditions.

Mechanistic Insight :

-

Sulfoxides form via electrophilic oxidation by peracids or hydrogen peroxide, generating a chiral sulfur center.

-

Sulfones require stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or prolonged exposure to H₂O₂ .

Nucleophilic Substitution at the Methylthio Group

The -SMe group acts as a leaving group in nucleophilic displacement reactions.

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | K₂CO₃, DMF, 80°C, 6 h | 2-(Amino)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole | 65–72% | |

| Thiols | NaH, THF, 0°C→RT, 4 h | 2-(Alkylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole | 60% |

Key Observation :

-

Substitution proceeds via an SNAr (aromatic nucleophilic substitution) mechanism, facilitated by the electron-withdrawing imidazole ring activating the C-S bond.

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl and p-tolyl groups direct electrophiles to specific positions.

Regioselectivity :

-

The -OMe group strongly activates the aromatic ring, favoring meta substitution due to steric hindrance at the para position .

-

The p-tolyl group directs electrophiles to the ortho/para positions relative to the methyl group .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the imidazole core or aromatic rings.

Applications :

-

Suzuki couplings replace the -SMe group with aryl/heteroaryl boronic acids, enabling structural diversification .

-

Buchwald-Hartwig amination introduces nitrogen-based substituents for drug discovery .

Reduction Reactions

Selective reduction of the imidazole ring or substituents has been reported.

Challenges :

-

Full saturation of the imidazole ring is hindered by aromatic stability, requiring harsh conditions .

Metabolic Transformations

In vitro studies reveal hydroxylation and demethylation pathways.

Implications :

-

Demethylation reduces electron-donating effects, altering pharmacological activity .

-

Sulfoxidation increases polarity, enhancing excretion rates.

Thermal and Photochemical Stability

The compound decomposes under UV light or high temperatures.

| Condition | Observation | Reference |

|---|---|---|

| UV (254 nm), 24 h | Cleavage of -SMe group, forming imidazole radical intermediates | |

| 150°C, N₂, 2 h | Isomerization to N3-substituted tautomer |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences between the target compound and structurally analogous imidazoles:

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Stability: The methylthio group (SCH₃) in the target compound offers greater stability compared to thiol (-SH) derivatives (e.g., CAS:1105190-54-2), which are prone to oxidation . Electron-withdrawing groups (e.g., NO₂ in fexinidazole) enhance electrophilicity, critical for prodrug activation, while electron-donating groups (e.g., 4-MeO-Ph) improve solubility .

Pharmacological Potential: Fexinidazole’s nitro group enables reductive activation in parasitic cells, a mechanism absent in the target compound. However, the target’s methylthio and methoxyphenyl groups may confer antiproliferative or antimicrobial properties, as seen in structurally related imidazoles .

Synthetic Accessibility :

- Palladium-catalyzed C-5 arylation () allows precise substitution, whereas multi-component reactions (e.g., ) enable rapid diversification. Yields vary with substituent steric and electronic demands.

Coordination Chemistry :

- Imidazoles with pyridinyl or thiol groups (e.g., L3 in ) form stable metal complexes. The target compound’s SCH₃ and 4-MeO-Ph groups may weakly coordinate metals, though direct evidence is lacking.

Q & A

Q. Optimization Parameters :

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

A combination of techniques ensures structural validation and purity assessment:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 365 (calculated) .

- Infrared (IR) Spectroscopy : Bands at 1250–1270 cm⁻¹ (C–S stretch) and 1500–1600 cm⁻¹ (C=C aromatic) .

- Thin-Layer Chromatography (TLC) : Hexane:EtOAc (3:1) to monitor reaction progress; Rf ~0.5 .

Advanced: How are biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?

Answer:

Methodologies include:

- Antimicrobial Assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth dilution .

- Anticancer Screening :

- MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .

- Target Interaction Studies :

- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina .

- Enzyme Inhibition : Measure activity against kinases or proteases via fluorometric assays .

Advanced: What structural analysis techniques elucidate its 3D conformation?

Answer:

- X-Ray Crystallography : Resolve bond lengths (e.g., C–S = ~1.81 Å) and dihedral angles (e.g., imidazole ring planarity) .

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set; compare experimental vs. theoretical spectra .

Advanced: How do substituents influence structure-activity relationships (SAR)?

Answer:

Key SAR insights from analogous compounds:

QSAR Modeling : Use descriptors like logP and polar surface area to predict bioactivity .

Advanced: How to resolve contradictions in synthetic yield data across studies?

Answer:

Address discrepancies via:

- Reaction Replication : Control variables (e.g., solvent purity, inert atmosphere) .

- Analytical Cross-Validation : Compare HPLC purity (>98%) and elemental analysis (C, H, N ±0.3%) .

- Mechanistic Studies : Probe intermediates via in-situ IR or NMR to identify side reactions (e.g., oxidation of thioether) .

Advanced: What reaction mechanisms underpin key transformations in its synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.